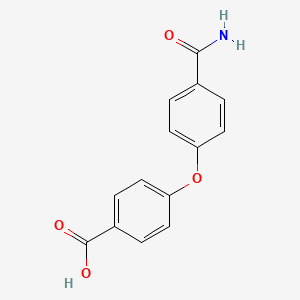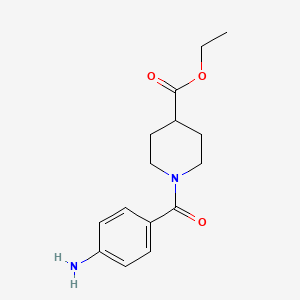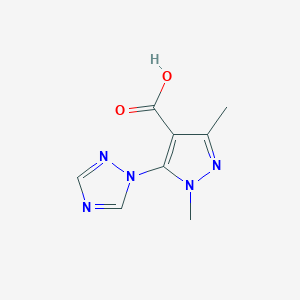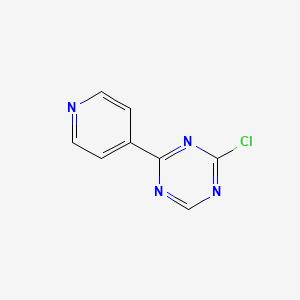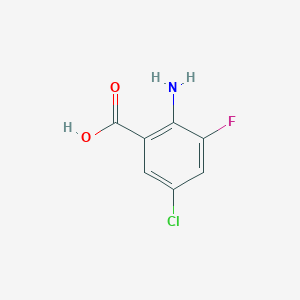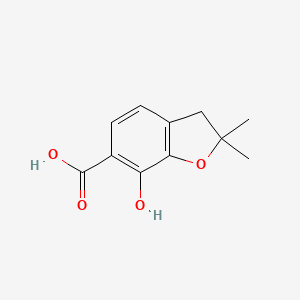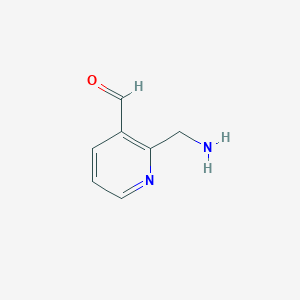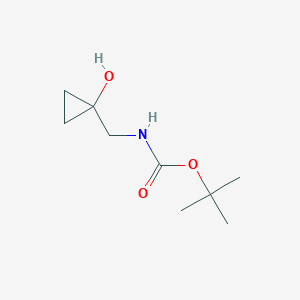
5-硝基-4-羟基喹唑啉
描述
5-Nitro-4-hydroxyquinazoline is a chemical compound with the molecular formula C8H5N3O3 . It has a molecular weight of 191.14 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of quinazolinone derivatives, which includes 5-Nitro-4-hydroxyquinazoline, often involves the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as the Niementowski reaction .Molecular Structure Analysis
The molecular structure of 5-Nitro-4-hydroxyquinazoline includes a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The 5-Nitro-4-hydroxyquinazoline molecule also contains nitro (-NO2) and hydroxy (-OH) functional groups .Physical and Chemical Properties Analysis
5-Nitro-4-hydroxyquinazoline has a melting point of 148-152 °C and a predicted boiling point of 421.4±47.0 °C . Its density is predicted to be approximately 1 g/cm3 . The compound is stable under normal temperatures and pressures .科学研究应用
理论研究和化学性质
硝化的计算分析:Makhloufi 等人 (2018 年) 的一项研究使用密度泛函理论 (DFT) 检验了 4-羟基喹唑啉中的硝化反应中心。这项研究有助于理解硝基喹唑啉衍生物的化学行为和潜在应用(Makhloufi 等,2018 年)。
溶解度和热力学建模:Cong 等人 (2016 年) 研究了 5-硝基-8-羟基喹啉在各种有机溶剂中的溶解度,为优化其纯化工艺提供了关键数据(Cong 等,2016 年)。
医学和生物学应用
抗菌和抗真菌特性:Bourlioux 等人 (1989 年) 探讨了硝基罗林(5-硝基-8-羟基喹啉)对细菌粘附的抑制作用,表明其在预防尿路感染中的潜在用途(Bourlioux 等,1989 年)。
抑制肿瘤坏死因子-α 的产生:Tobe 等人 (2003 年) 的研究重点是修饰硝基喹唑啉衍生物以抑制肿瘤坏死因子-α (TNF-α) 的产生,这是癌症研究和免疫学领域的一项重大发现(Tobe 等,2003 年)。
材料科学和化学
腐蚀抑制:Khan 等人 (2017 年) 研究了席夫碱化合物(包括硝基喹唑啉衍生物)在盐酸中作为低碳钢的腐蚀抑制剂的用途,展示了其在材料科学中的潜力(Khan 等,2017 年)。
机械化学改性:Isaev 等人 (2004 年) 的一项研究探讨了用天然聚合物机械处理 5-硝基-8-羟基喹啉的物理化学后果。这项研究可能对药物制剂和材料加工产生影响(Isaev 等,2004 年)。
安全和危害
5-Nitro-4-hydroxyquinazoline is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
未来方向
Quinazoline derivatives, including 5-Nitro-4-hydroxyquinazoline, have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, future research may focus on exploring the potential of 5-Nitro-4-hydroxyquinazoline in drug discovery and optimization .
作用机制
Mode of Action
The exact mode of action of 5-Nitro-4-hydroxyquinazoline is currently unknown . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Quinazoline derivatives are known to have a broad range of biological activities, including antiproliferative, antibacterial, analgesic, anti-inflammatory, and antimalarial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Nitro-4-hydroxyquinazoline .
生化分析
Biochemical Properties
5-Nitro-4-hydroxyquinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . This inhibition can lead to the accumulation of DNA damage, ultimately inducing cell death. Additionally, 5-Nitro-4-hydroxyquinazoline interacts with proteins involved in oxidative stress responses, enhancing the production of reactive oxygen species (ROS) and promoting apoptosis .
Cellular Effects
5-Nitro-4-hydroxyquinazoline exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis by increasing ROS levels and disrupting mitochondrial membrane potential . This compound also affects cell signaling pathways, such as the p53 pathway, which is crucial for regulating cell cycle and apoptosis . Furthermore, 5-Nitro-4-hydroxyquinazoline influences gene expression by modulating the activity of transcription factors involved in stress responses and cell survival .
Molecular Mechanism
The molecular mechanism of 5-Nitro-4-hydroxyquinazoline involves several key interactions at the molecular level. It binds to the catalytic domain of PARP, inhibiting its activity and preventing the repair of DNA damage . This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and specific amino acid residues in the enzyme’s active site . Additionally, 5-Nitro-4-hydroxyquinazoline can activate pro-apoptotic pathways by increasing ROS production and disrupting mitochondrial function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Nitro-4-hydroxyquinazoline can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In vitro studies have shown that the compound’s effects on cellular function can persist for several hours after treatment, with long-term exposure leading to sustained DNA damage and apoptosis . In vivo studies have demonstrated that the compound can induce significant tumor regression over a period of weeks .
Dosage Effects in Animal Models
The effects of 5-Nitro-4-hydroxyquinazoline vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a clear dose-response relationship indicating increased efficacy and toxicity at higher concentrations .
Metabolic Pathways
5-Nitro-4-hydroxyquinazoline is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with cellular targets, contributing to the compound’s overall biological activity. The compound’s metabolism can also affect metabolic flux and alter the levels of key metabolites involved in cellular energy production and stress responses .
Transport and Distribution
Within cells and tissues, 5-Nitro-4-hydroxyquinazoline is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of 5-Nitro-4-hydroxyquinazoline plays a crucial role in its activity and function. The compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on DNA repair and apoptosis . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its efficacy and specificity .
属性
IUPAC Name |
5-nitro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-7-5(9-4-10-8)2-1-3-6(7)11(13)14/h1-4H,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOKBMXSQJZEKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693841 | |
| Record name | 5-Nitroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99768-67-9 | |
| Record name | 5-Nitroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitroquinazolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


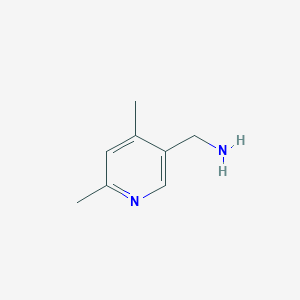

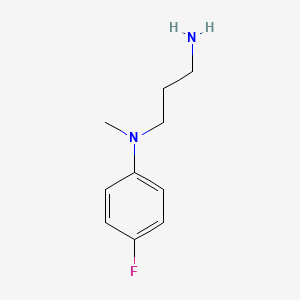
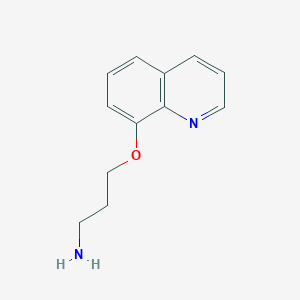
![2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1437650.png)
